molecular formula C6HCl2N3O3 B1296884 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole CAS No. 15944-78-2

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole

Cat. No. B1296884
CAS RN: 15944-78-2
M. Wt: 233.99 g/mol
InChI Key: SCVFVTLATGCDGT-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C6HCl2N3O3 . It has an average mass of 250.062 Da and a monoisotopic mass of 248.916656 Da .


Molecular Structure Analysis

The molecular and crystal structures of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole and products of its reactions with hexamethyleneimine and dimethylamine were established by X-ray diffraction analysis . The molecular structures and the systems of hydrogen bonds in the crystals of these compounds are discussed .


Chemical Reactions Analysis

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole is a poorly studied electrophile . The only data on the relative mobilities of the chlorine atoms were obtained when using the compound in the synthesis of a 5-azido-7-chloro-4-nitro derivative . It was found that both chlorine atoms in the compound can be replaced in its reactions with amines .


Physical And Chemical Properties Analysis

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole has a molecular formula of C6HCl2N3O3, an average mass of 250.062 Da, and a monoisotopic mass of 248.916656 Da .

Scientific Research Applications

Molecular and Crystal Structures Analysis

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole has been studied for its molecular and crystal structures, particularly in its reactions with secondary amines like hexamethyleneimine and dimethylamine. X-ray diffraction analysis has been used to establish the molecular structures and systems of hydrogen bonds in these compounds' crystals (Levinson et al., 2002).

Fluorescence Assay for Phospholipid Membrane Asymmetry

This compound's derivatives, particularly 7-nitro-2,1,3-benzoxadiazole-lipid (NBD-lipid) analogues, are highly fluorescent and have been used to examine lipid transport and membrane structure in both artificial and biological membranes. Their interaction with dithionite, which selectively reduces the fluorescent lipid on the outer leaflet of vesicles, has been pivotal in studying membrane asymmetry and phospholipid translocase activity (McIntyre & Sleight, 1991).

Colorimetric Probe for Hg2+ Detection

Innovations in colorimetric probes have utilized 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) derivatives for the rapid and visual detection of mercury ions (Hg2+). These probes exhibit a distinct color change and high selectivity for Hg2+ only, which is significant in environmental and chemical analyses (Wang et al., 2013).

Anticancer Applications

Selected 7-nitro-2,1,3-benzoxadiazole derivatives have been identified as efficient inhibitors of glutathione S-transferase (GST) P1-1, an enzyme involved in cellular resistance to anticancer drugs. These derivatives exhibit strong cytotoxic activity in various cancer cell lines and have shown potential as anticancer agents (Turella et al., 2005).

properties

IUPAC Name

5,7-dichloro-4-nitro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2N3O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVFVTLATGCDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342129
Record name 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole

CAS RN

15944-78-2
Record name 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FS Levinson, SI Efimov, BI Buzykin… - Russian chemical …, 2002 - Springer
The molecular and crystal structures of 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole and products of its reactions with hexamethyleneimine and dimethylamine were established by X-ray …
Number of citations: 5 link.springer.com
ФС Левинсон, СИ Ефимов, БИ Бузыкин… - … Академии наук. Серия …, 2002 - elibrary.ru
Методом РСА исследована молекулярная и кристаллическая структура 4-нитро-5, 7-дихлор-2, 1, 3-бензоксадиазола и продуктов его реакции с гексаметиленимином и …
Number of citations: 1 elibrary.ru

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